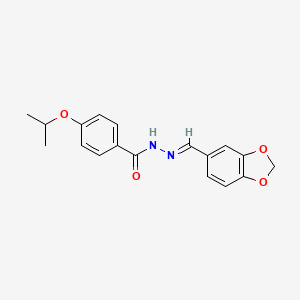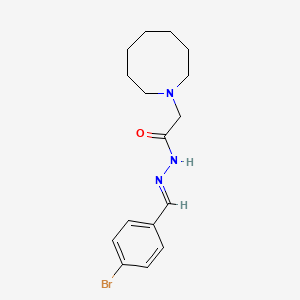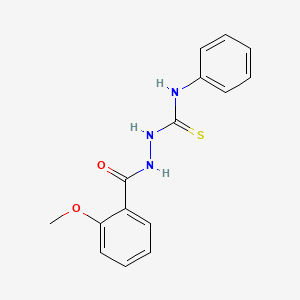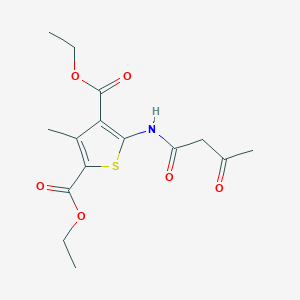![molecular formula C21H30N2O3 B5567289 (1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)
(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazabicyclononanes are a class of bicyclic compounds featuring nitrogen atoms within their cyclic structures. These compounds have been explored for various synthetic applications and have interesting chemical and physical properties due to their unique structures.
Synthesis Analysis
The synthesis of diazabicyclononanes and related compounds often involves cyclization reactions, starting from readily available precursors. For example, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane was achieved by starting from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, through a series of steps including N-benzyl derivative preparation and cyclization with benzylamine, followed by reduction and catalytic hydrogenolysis (Nikit-skaya et al., 1965).
Molecular Structure Analysis
The molecular structure of diazabicyclononanes can be analyzed through spectroscopic methods such as NMR and X-ray crystallography. These analyses reveal the conformation and stereochemistry of the molecules. For instance, a study on esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol used NMR spectroscopy and X-ray diffraction to determine the chair-chair conformation and equatorial positions of N-substituents (Fernández et al., 1995).
Chemical Reactions and Properties
Diazabicyclononanes undergo various chemical reactions, including functionalization and ring transformations. For example, the transformation of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane involved reduction, debenzylation, and chlorination steps to produce different derivatives (Nikit-skaya & Yakhontov, 1970).
Aplicaciones Científicas De Investigación
Synthesis and Receptor Affinity
This compound and its related stereoisomers have been studied for their synthetic pathways and affinity towards σ1 receptors. In particular, the synthesis of bicyclic σ receptor ligands, including (1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one, involves Dieckmann analogous cyclization from (R)- and (S)-glutamate. These compounds, especially the methyl ethers, have shown to halt cell growth in certain cancer cell lines like the small cell lung cancer cell line A-427 at 20 μM concentration, suggesting potential cytotoxic activity and a specific target within these cells (Geiger et al., 2007).
Conformational Studies
Conformational and structural studies of diazabicyclanones and diazabicyclanols, which include derivatives of (1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one, have provided insights into their preferred conformations in solution and in crystalline form. These studies are crucial for understanding the interactions of these compounds with biological targets (Gálvez et al., 1985).
Biological Activity and Synthesis of Novel Derivatives
Research has also focused on synthesizing novel derivatives of this compound to investigate their biological activities. For instance, novel bispidine derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have been developed, showing promise for treating a wide range of diseases. These derivatives, specifically with isopropoxypropyl and ethoxypropyl substituents, displayed local anesthetic activity with low toxicity, highlighting their potential for further pharmacological exploration (Malmakova et al., 2021).
Propiedades
IUPAC Name |
(1S,5R)-3-[[2-(2-hydroxyethoxy)phenyl]methyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-16(2)9-10-23-19-8-7-18(21(23)25)14-22(15-19)13-17-5-3-4-6-20(17)26-12-11-24/h3-6,9,18-19,24H,7-8,10-15H2,1-2H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACQNILJSXCQGR-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)CC3=CC=CC=C3OCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CC=CC=C3OCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)

![2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)
![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)
![N-isobutyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5567252.png)

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)
![N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5567306.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)
![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)